molecular formula C22H23N5O2S2 B1192518 cIAP1-IN-D19-14

cIAP1-IN-D19-14

Cat. No. B1192518
M. Wt: 453.58
InChI Key: NITKUVWJKRQJEK-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cIAP1-IN-D19-14 is an inhibitor of E3 ligase activity of cIAP1 which antagonizes c-MYC by stabilizing MAD1 protein in cells.

Scientific Research Applications

Targeting c-MYC-Driven Oncogenic Activity

cIAP1-IN-D19-14, as a derivative of the small-molecule inhibitor D19, has been explored for its role in inhibiting the E3 ubiquitin ligase activity of cIAP1. This inhibition is significant in the context of c-MYC-driven oncogenic activity in cancer cells. D19 and its analog D19-14 have demonstrated the ability to promote c-MYC degradation, consequently inhibiting the oncogenic function of c-MYC in cells and xenograft animal models. This suggests a potential pharmacological strategy for targeting c-MYC in cancer treatment by modulating cIAP1 E3 ligase activity (Li et al., 2018).

Sensitizing Tumor Cells to TNFα

The TNF superfamily receptor FN14 can recruit a cIAP1–TRAF2 complex, which is crucial in sensitizing cells to TNFα. The signaling by FN14 leads to the lysosomal degradation of cIAP1–TRAF2, promoting noncanonical NF-κB signaling, similar to what IAP antagonists elicit. This pathway is significant in sensitizing tumor cells to TNFα-induced death, suggesting a possible therapeutic approach in cancer treatments (Vince et al., 2008).

Potential in Muscular Dystrophy Treatment

The role of cIAP1 in muscle disease, specifically in Duchenne muscular dystrophy (DMD), has been explored. Loss of cIAP1 has shown to reduce muscle damage and improve exercise endurance in a DMD mouse model. This improvement was associated with a reduction in muscle infiltration by macrophages and diminished expression of inflammatory cytokines. The findings indicate that targeting cIAP1 could have potential therapeutic implications for muscle disorders like DMD (Enwere et al., 2013).

Role in Cell Cycle Regulation

cIAP1 has been found to localize to the nuclear compartment, influencing the cell cycle. It is involved in genetic instability, potentially interfering with mitotic functions of Survivin, another IAP family member. This suggests its role in cancers where cIAP1 overexpression occurs, providing insights for therapeutic strategies in targeting cIAP1 for cancer treatment (Samuel et al., 2005).

Cancer Cell Survival and E3 Ligase Activity

cIAP1 is overexpressed in certain cancers, contributing to chemotherapy and radiotherapy resistance. Studies have shown that small molecules can selectively down-regulate cIAP1, promoting its auto-ubiquitylation and subsequent degradation. This targeted destabilization of cIAP1 is a novel method for treating cancers expressing cIAP1, providing new avenues for therapeutic interventions (Sekine et al., 2008).

properties

Molecular Formula

C22H23N5O2S2

Molecular Weight

453.58

IUPAC Name

(E)-2-((2-(5-Methoxy-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-yl)hydrazineylidene)methyl)benzo[b]thiophen-3-ol

InChI

InChI=1S/C22H23N5O2S2/c1-26-7-9-27(10-8-26)16-12-19-15(11-17(16)29-2)24-22(31-19)25-23-13-20-21(28)14-5-3-4-6-18(14)30-20/h3-6,11-13,28H,7-10H2,1-2H3,(H,24,25)/b23-13+

InChI Key

NITKUVWJKRQJEK-YDZHTSKRSA-N

SMILES

OC1=C(/C=N/NC2=NC3=CC(OC)=C(N4CCN(C)CC4)C=C3S2)SC5=CC=CC=C51

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

cIAP1-IN-D19-14;  cIAP1 IN D19 14;  cIAP1IND1914

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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